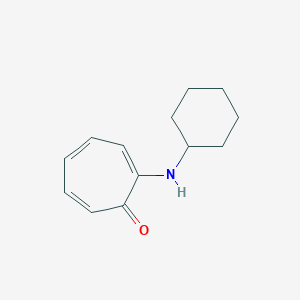![molecular formula C18H18N2O2 B5877029 N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)
N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
The synthesis of “N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine, which results in the coexistence of parallel monoacylation by-products and consecutive diacylation by-products . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .Applications De Recherche Scientifique
Anticancer Potential
N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies indicate that this compound possesses anti-inflammatory properties. It may modulate inflammatory mediators and suppress the activation of pro-inflammatory pathways. Researchers are keen on understanding its precise mechanisms and potential clinical applications .
Neuroprotective Effects
The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has shown promise as a neuroprotective agent. It may enhance neuronal survival, reduce oxidative damage, and mitigate neuroinflammation. Further investigations are needed to validate its efficacy in neuroprotection .
Analgesic Activity
Chronic pain management remains a challenge. Some studies suggest that this compound exhibits analgesic effects by modulating pain pathways. It may interact with receptors involved in nociception, making it a potential candidate for novel analgesic drug development .
Antibacterial and Antifungal Properties
Microbial infections continue to pose a global health threat. N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has demonstrated antibacterial and antifungal activities. Researchers have explored its efficacy against various pathogens, including drug-resistant strains. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .
Chemical Biology and Drug Design
Understanding the interactions between small molecules and biological targets is crucial for drug discovery. Researchers have utilized this compound as a chemical probe to investigate specific protein-ligand interactions. Its structural features make it valuable for studying binding sites and designing potential therapeutic agents .
Propriétés
IUPAC Name |
N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-7-13(8-6-12)17(21)20-16-4-2-3-14(11-16)18(22)19-15-9-10-15/h2-8,11,15H,9-10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVJKHZBLKMYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-{[(4-methylphenyl)carbonyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)



![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)


![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

